![molecular formula C23H19ClN2O5 B4296443 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296443.png)
10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as BNTX, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders, depression, and other neuropsychiatric disorders. In
Mechanism of Action
10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one acts as a selective antagonist of the α4β3δ subunit-containing GABAA receptors, which are predominantly found in the hippocampus and thalamus. These receptors play a key role in regulating anxiety and mood, and 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to modulate their activity in a dose-dependent manner. By inhibiting the activity of these receptors, 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is able to reduce anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects:
10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of the neurotransmitter GABA in the hippocampus and thalamus, which is thought to contribute to its anxiolytic and antidepressant effects. 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is its high selectivity for the α4β3δ subunit-containing GABAA receptors. This makes it a useful tool for studying the role of these receptors in anxiety and mood regulation. However, one limitation of 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models.
Future Directions
There are a number of future directions for research on 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. One area of interest is the potential therapeutic applications of 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one in the treatment of anxiety and depression in humans. Clinical trials will be necessary to determine the safety and efficacy of 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one in humans. Another area of interest is the role of the α4β3δ subunit-containing GABAA receptors in other neuropsychiatric disorders, such as schizophrenia and addiction. Further research is needed to fully understand the role of these receptors in these disorders and the potential therapeutic applications of 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one.
Scientific Research Applications
10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders, depression, and other neuropsychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential alternative to traditional benzodiazepines due to its lack of sedative and addictive properties.
properties
IUPAC Name |
5-butyl-7-(3-chlorophenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-2-3-11-25-18-9-4-5-10-19(18)31-21-14-16(26(28)29)13-20(22(21)23(25)27)30-17-8-6-7-15(24)12-17/h4-10,12-14H,2-3,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVQCROVAGVINA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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